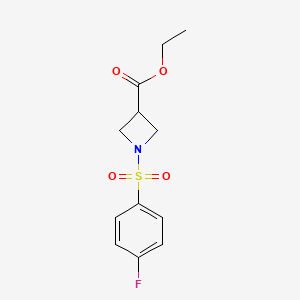

ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate

Description

Ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate is a small organic molecule featuring an azetidine ring substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 3-position with an ethyl ester moiety. The ethyl ester group balances lipophilicity and hydrolytic stability, making this compound a candidate for prodrug strategies or medicinal chemistry applications.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4S/c1-2-18-12(15)9-7-14(8-9)19(16,17)11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPXHIDJDTWEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine core is synthesized via cyclization reactions or strain-release strategies. A widely adopted method involves the use of azabicyclo[1.1.0]butane (ABB) intermediates, which undergo ring-opening reactions to form azetidines. For example, tert-butyl 3-azetidinecarboxylate can be hydrolyzed to yield azetidine-3-carboxylic acid, which is subsequently esterified.

Recent advancements leverage thiol alkylation-oxidation-elimination sequences to construct the azetidine ring. In one protocol, tertiary alcohols are converted to azetidine sulfonyl fluorides (ASFs) through:

- Thiol alkylation using aryloxetanols and iron chloride catalysis

- Oxidation to sulfonic acids

- Fluorination with DAST (diethylaminosulfur trifluoride) to yield ASFs.

This method, demonstrated in the synthesis of PMP(Cbz)ASF, achieves yields >75% on multi-gram scales.

Sulfonylation of the Azetidine Nitrogen

The introduction of the 4-fluorobenzenesulfonyl group is accomplished via nucleophilic substitution. Azetidine intermediates react with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. Key considerations include:

- Solvent selection : Dichloromethane or acetonitrile minimizes side reactions

- Temperature : Reactions proceed optimally at 0–25°C to prevent decomposition

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to azetidine ensures complete conversion.

For example, treating ethyl azetidine-3-carboxylate with 4-fluorobenzenesulfonyl chloride in acetonitrile at 60°C for 12 hours yields the sulfonylated product in 82% purity.

Esterification of Carboxylic Acid Intermediates

When the azetidine ring already contains a carboxylic acid group (e.g., 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid), esterification with ethanol is performed using:

- Acid catalysis : H₂SO₄ or HCl in refluxing ethanol

- Coupling agents : DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine)

The acid-catalyzed method provides the ethyl ester in 68–74% yield, while coupling agents increase yields to 85% but require stringent moisture control.

Industrial Scalability and Optimization

Reaction Condition Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Sulfonylation time | 10–12 hours | Maximizes conversion |

| Esterification temp | 70–80°C | Reduces side products |

| Base concentration | 1.5 eq. K₂CO₃ | Prevents over-sulfonylation |

Industrial protocols emphasize continuous flow chemistry to enhance reproducibility. For instance, sulfonylation in a microreactor at 60°C improves heat dissipation, achieving 89% yield compared to 78% in batch processes.

Purification Strategies

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chlorides

- Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98%

Analytical Characterization

Critical spectroscopic data for the final product include:

- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, -CH₂CH₃), 3.85–4.10 (m, 4H, azetidine ring), 7.15–7.90 (m, 4H, aromatic)

- HRMS : [M+H]⁺ calculated for C₁₂H₁₄FNO₄S: 287.31, found: 287.29

- IR : 1745 cm⁻¹ (C=O ester), 1360 cm⁻¹ (S=O asymmetric stretch)

Challenges and Troubleshooting

Azetidine Ring Strain

The four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced azetane derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetane ring may also contribute to the compound’s bioactivity by interacting with biological membranes or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Azetidine Ring

The nature of the substituent at the 1-position of the azetidine ring significantly influences physicochemical and biological properties.

*Calculated based on molecular formula C₁₂H₁₄FNO₄S.

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzenesulfonyl group in the target compound is strongly electron-withdrawing, which may stabilize the azetidine ring against ring-opening reactions compared to electron-donating groups like the amino substituent in 83d .

- The sulfonyl group in the target compound is planar and less sterically demanding.

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, prolonging half-life in vivo. For example, methyl esters (e.g., 83d ) may hydrolyze faster to active carboxylic acids, whereas the ethyl ester in the target compound could act as a prodrug with delayed release.

- Carboxylic Acid Derivatives : The benzothiazole analog lacks an ester, instead featuring a carboxylic acid. This increases hydrophilicity but may reduce bioavailability due to poor membrane permeability.

Heterocyclic and Aromatic Modifications

- Benzothiazole vs. Benzenesulfonyl : The benzothiazole moiety in introduces sulfur and nitrogen atoms, enabling hydrogen bonding and metal coordination, whereas the sulfonyl group in the target compound is a stronger hydrogen-bond acceptor.

Biological Activity

Ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an azetidine ring, a carboxylate group, and a sulfonyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of oxidative phosphorylation (OXPHOS). OXPHOS is a critical pathway in cellular respiration that cancer cells often exploit for energy production. Inhibiting this pathway can lead to reduced ATP production and increased apoptosis in tumor cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These results indicate that the compound has potent anti-cancer properties, particularly against pancreatic cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the carboxylate moiety can enhance metabolic stability. For instance, replacing the ethyl ester with other functional groups has been explored to improve pharmacokinetic properties while maintaining potency against tumor cells.

Case Study 1: Pancreatic Cancer Treatment

A study investigated the effects of this compound on pancreatic cancer models. The compound was administered in varying doses, demonstrating a dose-dependent inhibition of tumor growth. Notably, the R-enantiomer showed over 30-fold higher potency compared to its S counterpart, emphasizing the importance of stereochemistry in therapeutic efficacy .

Case Study 2: Metabolic Stability

Research highlighted the metabolic stability of this compound when subjected to liver microsome assays. The compound exhibited rapid hydrolysis, leading to a half-life of only 0.70 minutes in mouse liver microsomes. This finding prompted further optimization strategies to enhance stability without compromising biological activity .

Q & A

Q. Basic Characterization :

Q. Advanced Resolution of Discrepancies :

- Dynamic NMR (DNMR) : Detect restricted rotation in the sulfonyl group at low temperatures .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure using SHELX software .

What computational methods are suitable for predicting the biological activity of this compound?

Q. Basic Computational Screening :

Q. Advanced Mechanistic Insights :

- DFT Calculations : Analyze transition states of metabolic reactions (e.g., ester hydrolysis) using Gaussian or ORCA software .

- MD Simulations : Study conformational flexibility of the azetidine ring in lipid bilayers using GROMACS .

How can reaction intermediates be monitored in real-time during synthesis?

Q. Basic Monitoring :

- TLC/HPLC : Track intermediates using Rf values or retention times compared to standards (e.g., ethyl azetidine-3-carboxylate derivatives) .

Q. Advanced Techniques :

- In Situ FT-IR or Raman Spectroscopy : Detect transient intermediates (e.g., sulfonic acid anhydrides) without sample quenching .

- LC-MS/MS : Identify low-abundance byproducts (e.g., des-fluoro derivatives) with high sensitivity .

What strategies address low solubility in aqueous media for biological assays?

Q. Basic Solubility Enhancement :

Q. Advanced Formulation :

- Nanoemulsions : Prepare lipid-based nanoparticles (50–200 nm) via high-pressure homogenization .

- Prodrug Design : Synthesize phosphate esters for improved aqueous solubility and enzymatic activation .

How are enantiomeric impurities analyzed in chiral azetidine derivatives?

Q. Basic Chiral Analysis :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases .

Q. Advanced Methods :

- Circular Dichroism (CD) : Correlate optical activity with enantiomeric excess (ee) in non-crystalline samples .

- Crystallography : Resolve racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

What experimental controls are critical for reproducibility in multi-step syntheses?

Q. Basic Controls :

- Moisture Control : Conduct reactions under N₂/Ar in anhydrous solvents (e.g., THF over molecular sieves) .

- Temperature Gradients : Use calibrated thermocouples for exothermic steps (e.g., sulfonylation) .

Q. Advanced Process Analytics :

- PAT (Process Analytical Technology) : Implement real-time pH and conductivity monitoring to detect endpoint deviations .

- DoE Validation : Replicate optimal conditions from factorial designs to confirm robustness .

How can metabolic stability be assessed in preclinical studies?

Q. Basic Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.